molecular formula C13H16FN3 B11745827 1-ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11745827
M. Wt: 233.28 g/mol
InChI Key: ARRMSQIZVYSFKT-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a methyl group, and a 4-fluorophenylmethyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzylamine with 1-ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; temperatures ranging from room temperature to 80°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or ether; temperatures ranging from 0°C to room temperature.

    Substitution: Sodium methoxide, potassium tert-butoxide; solvents like methanol or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to 60°C.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1-Ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives that have similar structures and biological activities. Some similar compounds include:

    1-Phenyl-3-methyl-1H-pyrazol-4-amine: Lacks the ethyl and fluorophenylmethyl groups, which may result in different biological activities.

    1-Ethyl-3-methyl-1H-pyrazol-4-amine: Lacks the fluorophenylmethyl group, which may affect its interactions with molecular targets.

    1-Ethyl-N-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom, which may influence its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical properties and biological activities.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

1-ethyl-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H16FN3/c1-3-17-9-13(10(2)16-17)15-8-11-4-6-12(14)7-5-11/h4-7,9,15H,3,8H2,1-2H3

InChI Key

ARRMSQIZVYSFKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=C(C=C2)F

Origin of Product

United States

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